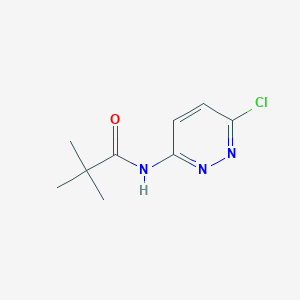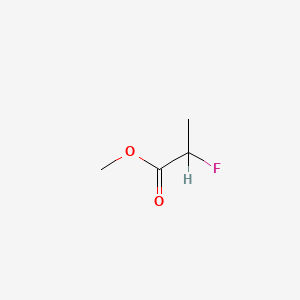
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside
Overview
Description
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside is a chemical compound that serves as an invaluable substrate for β-galactosidase . It plays a pivotal role in fortifying the research of galactosidase-related ailments, such as galactosemia and lactose intolerance .
Synthesis Analysis
Phenyl 1-thio-glycosides, in particular, and related thioglycosides have been used extensively for the synthesis of complex oligosaccharides . Moreover, aryl 1-thio-β-d-galactopyranosides have been used recently as specific inhibitors of human galectins .Molecular Structure Analysis
The molecular structure of this compound confirms the α configuration of the anomeric thioaryl substituent .Chemical Reactions Analysis
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C20H24O9S, and its molecular weight is 440.46 . It has an optical activity of [α]22/D +15.5°, c = 0.5% in chloroform . Its melting point is 69-74 °C , and it should be stored at a temperature of 2-8°C .Scientific Research Applications
Chemical Synthesis and Compound Reactivity
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside serves as a valuable building block for the synthesis of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and others. Its unique reactivity offers mild reaction conditions for generating diverse cynomethylene dyes from various precursors, including amines and phenols. This has led to anticipation of new innovative transformations involving this compound in the future (Gomaa & Ali, 2020).
Role in Biological Systems
In biological systems, this compound-related compounds have demonstrated significant interactions. For example, acetaldehyde has shown to enhance parkinsonism in mice, linking the role of P450 system and CYP 2E1 isozyme, indicating the susceptibility of dopaminergic neurons to toxic events. This suggests the potential biological implications of related compounds in neurodegenerative diseases (Vaglini et al., 2013).
Therapeutic Potential and Mechanisms
Although not directly related to this compound, some structurally or functionally related compounds have been investigated for their therapeutic potential. For instance, baicalein, a flavonoid compound, exhibits anticancer activities by affecting cell proliferation, metastasis, and apoptosis. This highlights the potential of similar compounds in therapeutic applications, warranting further research to explore related therapeutic benefits (Bie et al., 2017).
Mechanism of Action
Target of Action
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside primarily targets glycan-binding proteins . These proteins play a crucial role in various biological events, including cell-cell interactions, signal transduction, and immune response .
Mode of Action
This compound functions as a substrate in meticulous biochemical investigations . It aids in the comprehensive exploration of glycan-binding proteins and their intricate interactions .
Biochemical Pathways
This compound is involved in the synthesis of complex oligosaccharides . These complex carbohydrates play key roles in several biological events . Moreover, aryl 1-thio-beta-D-galactopyranosides have been used recently as specific inhibitors of human galectins , proteins that have a crucial role in many biological functions including immune response and inflammation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of galectins . This can lead to modulation of various biological processes where galectins play a role, including cell adhesion, cell activation and chemoattraction, cell growth and differentiation, cell cycle, and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability, as it is recommended to be stored at temperatures below 0°C . Furthermore, the compound’s optical activity is reported to be [α]22/D +15.5°, c = 0.5% in chloroform , indicating that the compound’s activity can be influenced by the solvent environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside involves its binding to β-galactosidase. The enzyme cleaves the glycosidic bond in the compound, releasing monosaccharides. This reaction is essential for understanding the enzyme’s specificity and catalytic efficiency. Additionally, the compound’s acetyl groups may influence its binding affinity and stability, affecting its overall activity in biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, such as low temperatures and protection from light . Prolonged exposure to heat or moisture can lead to its degradation, reducing its effectiveness in biochemical assays . Long-term studies have shown that the compound maintains its activity over extended periods, provided it is stored correctly .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-11(21)25-10-16-17(26-12(2)22)18(27-13(3)23)19(28-14(4)24)20(29-16)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKOUAWEMPKIAT-CXQPBAHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449440 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24404-53-3 | |
| Record name | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-galactopyranoside a crucial compound in the synthesis of specific disaccharide glycosyl donors?
A1: this compound serves as the starting glycosyl acceptor molecule in the synthesis of disaccharide intermediates. [] It reacts with a specifically protected 2-azido galactopyranoside derivative to form a disaccharide, which is then further modified to generate the target glycosyl donors. These donors are designed for the specific introduction of β-D-Gal p-(1→3)-β- and -α-D-Gal pNAc groups in subsequent glycosylation reactions. Essentially, this compound acts as a building block, enabling the construction of more complex carbohydrate structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-7-fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine](/img/structure/B1589213.png)

![Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1589215.png)
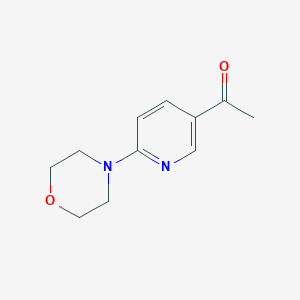
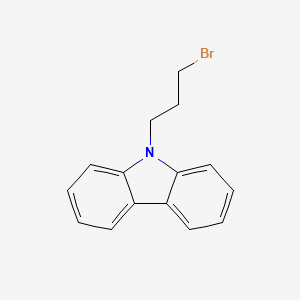


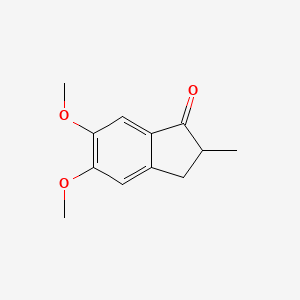
![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)
